

Application Notes and Protocols for 4-Pyridazinemethanamine Hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Pyridazinemethanamine hydrochloride

Cat. No.: B580979

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Introduction

4-Pyridazinemethanamine hydrochloride (CAS No. 1351479-13-4) is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to molecules, influencing their biological activity, solubility, and metabolic stability. This document provides detailed application notes and protocols for the use of **4-Pyridazinemethanamine hydrochloride** in the synthesis of potent and selective therapeutic agents, with a focus on its application in the development of inhibitors for the SWI/SNF chromatin remodeling complex ATPases, BRG1 (SMARCA4) and BRM (SMARCA2).

Key Applications in Medicinal Chemistry

4-Pyridazinemethanamine hydrochloride serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The pyridazine moiety is a bioisostere for other aromatic systems and can engage in favorable interactions with biological targets. Derivatives of this compound have shown potential in various therapeutic areas, including:

- Oncology: As a scaffold for kinase inhibitors and modulators of epigenetic targets.

- Neurological Disorders: In the development of agents targeting receptors and enzymes in the central nervous system.[1][2]
- Inflammatory Diseases: As a core component of anti-inflammatory agents.

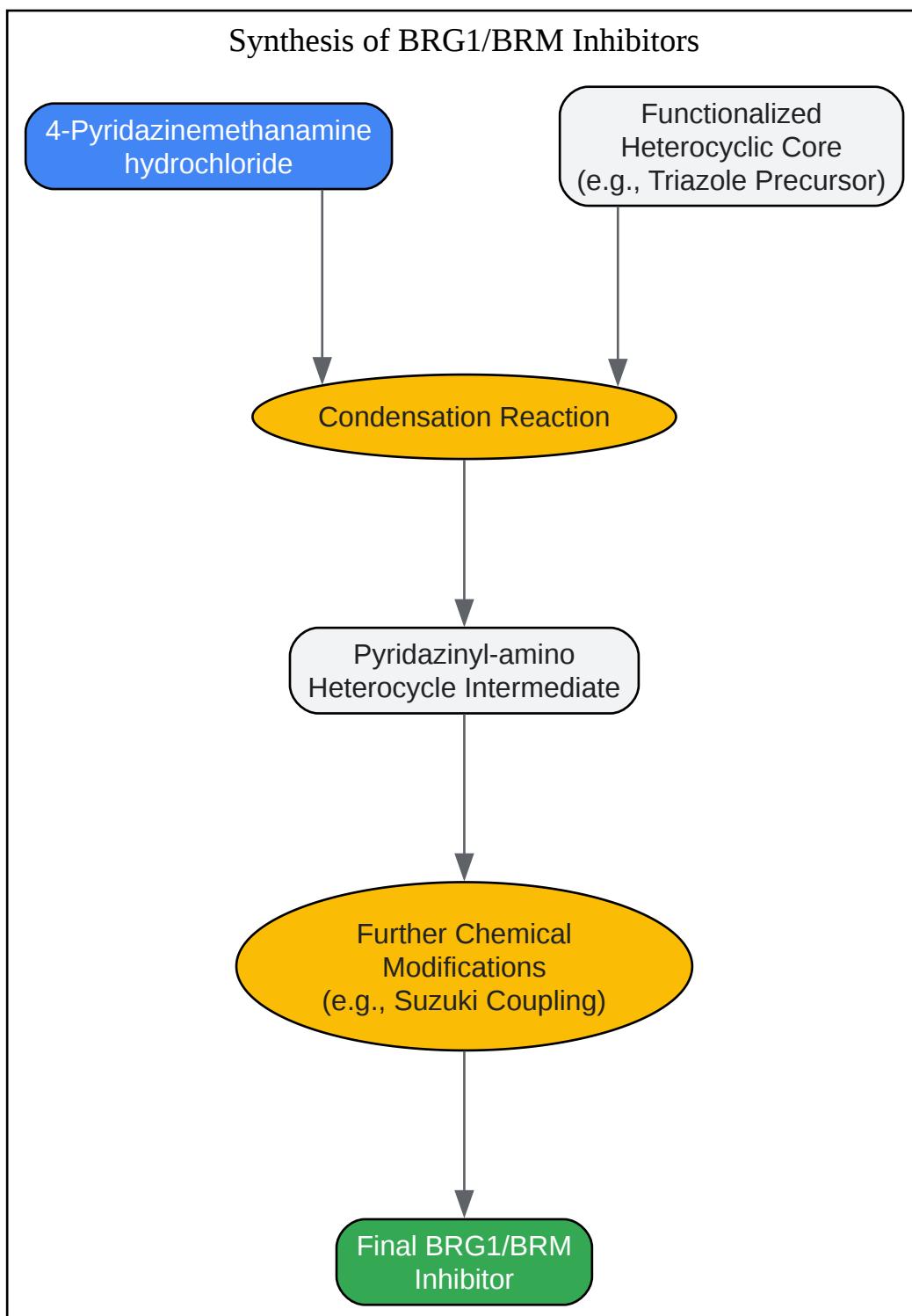
A particularly significant application is in the synthesis of dual BRG1/BRM ATPase inhibitors, which have emerged as a promising therapeutic strategy for certain types of cancer.[3][4]

Featured Application: Synthesis of BRG1/BRM ATPase Inhibitors

Mutations in the BRG1 (SMARCA4) gene are found in a significant percentage of human cancers, including non-small cell lung cancer. Tumors with BRG1 mutations often become dependent on the closely related BRM (SMARCA2) for survival, creating a synthetic lethal relationship.[1] Therefore, the inhibition of BRM ATPase activity is a promising therapeutic approach for BRG1-mutant cancers. **4-Pyridazinemethanamine hydrochloride** can be utilized as a key building block in the synthesis of potent and selective BRG1/BRM inhibitors.

General Synthetic Workflow

The synthesis of BRG1/BRM inhibitors from **4-Pyridazinemethanamine hydrochloride** typically involves its condensation with a suitably functionalized heterocyclic core, followed by further modifications to optimize potency, selectivity, and pharmacokinetic properties. A representative workflow is depicted below.



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A generalized synthetic workflow for BRG1/BRM inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridazine-containing BRG1/BRM inhibitors. These compounds demonstrate the potential of derivatives synthesized using **4-pyridazinemethanamine hydrochloride** as a starting material.

Table 1: In Vitro Potency of Representative BRG1/BRM Inhibitors

Compound ID	Target	IC ₅₀ (nM)	Assay Type	Reference
BRM/BRG1-IN-1	BRM (SMARCA2)	< 5	ATPase Activity Assay	[5]
BRG1 (SMARCA4)	< 5		ATPase Activity Assay	[5]
Selective BRM- IN-1	BRM (SMARCA2)	1 (unbound)	Cell-based Reporter Assay	[1]
BRG1 (SMARCA4)	> 20 (unbound)		Cell-based Reporter Assay	[1]

Table 2: Cellular Activity of Representative BRG1/BRM Inhibitors

Compound ID	Cell Line	AAC ₅₀ (μM)	Phenotype	Reference
BRM/BRG1-IN-1	SKMEL5	0.004	Proliferation Inhibition	[5]
BRM/BRG1-IN-1	H1299	0.01	KRT80 Gene Expression Inhibition	[5]

Experimental Protocols

Protocol 1: Synthesis of a Pyridazinyl-amino-triazole Intermediate

This protocol describes a general procedure for the condensation of **4-pyridazinemethanamine hydrochloride** with a suitable triazole precursor, a key step in the synthesis of many BRG1/BRM inhibitors.

Materials:

- **4-Pyridazinemethanamine hydrochloride**
- Substituted 5-chloro-4-nitro-1H-1,2,3-triazole
- Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Nitrogen or Argon atmosphere setup
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of **4-pyridazinemethanamine hydrochloride** (1.0 eq) in DMF, add DIPEA (3.0 eq) at room temperature under an inert atmosphere.
- Stir the mixture for 10 minutes to ensure the formation of the free base.
- Add the substituted 5-chloro-4-nitro-1H-1,2,3-triazole (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired pyridazinyl-amino-triazole intermediate.

Protocol 2: BRG1/BRM ATPase Activity Assay

This protocol outlines a method to determine the *in vitro* potency of synthesized compounds as inhibitors of BRG1 and BRM ATPase activity.

Materials:

- Recombinant human BRG1 and BRM ATPase domains
- Synthesized inhibitor compounds
- ATP
- Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system
- 384-well plates
- Plate reader capable of luminescence detection

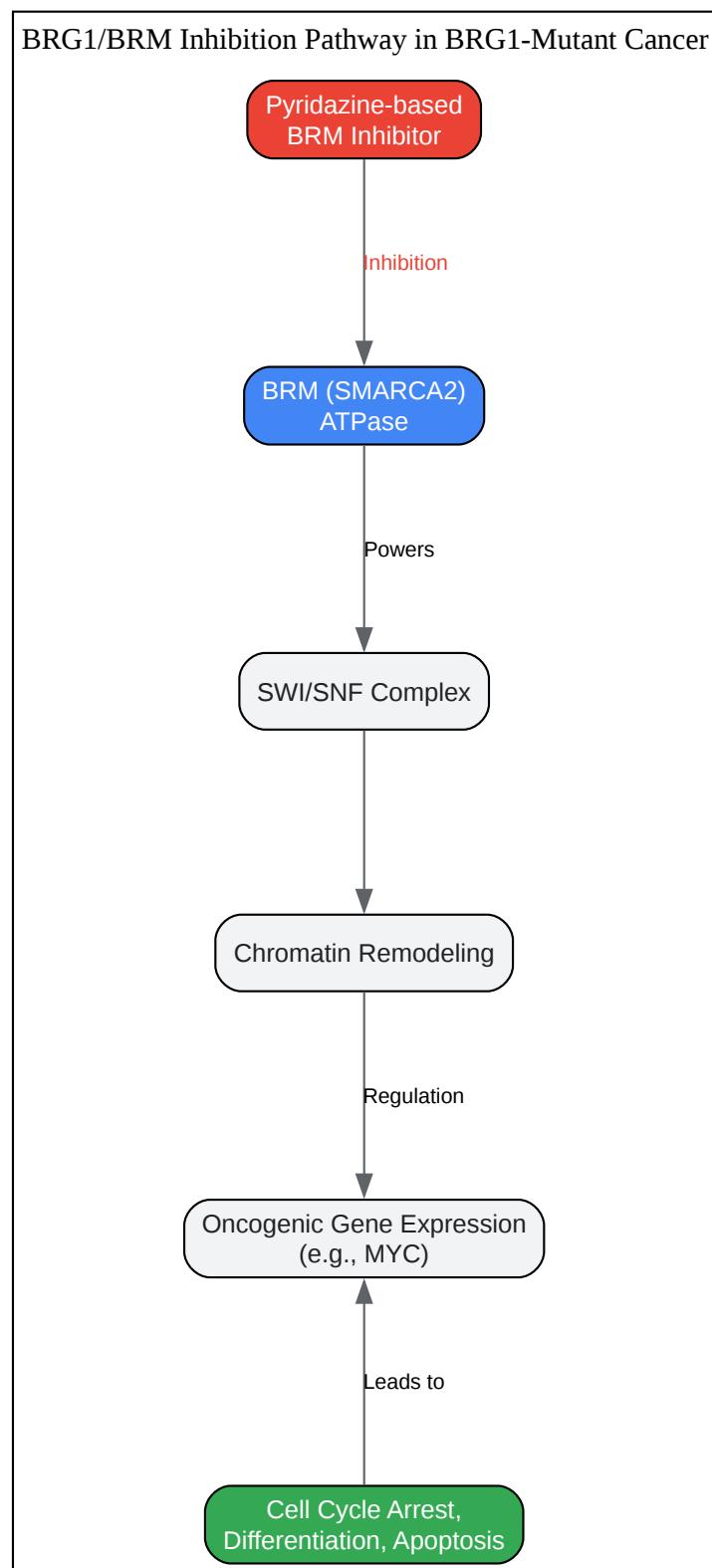
Procedure:

- Prepare a serial dilution of the inhibitor compounds in DMSO.
- In a 384-well plate, add the assay buffer, followed by the inhibitor solution (or DMSO for control).
- Add the recombinant BRG1 or BRM enzyme to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding ATP.

- Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- The luminescent signal is inversely proportional to the ATPase activity.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Signaling Pathway

BRG1 and BRM are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression. In BRG1-mutant cancers, the cell becomes dependent on BRM for survival. Inhibition of BRM ATPase activity disrupts chromatin remodeling, leading to the downregulation of key oncogenic transcription factors like MYC, ultimately resulting in cell cycle arrest, differentiation, and apoptosis.^[4]



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Mechanism of action of BRM inhibitors in BRG1-mutant cancer cells.

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